molecular formula C24H29NO4 B2444276 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid CAS No. 2285879-94-7

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid

Cat. No.: B2444276
CAS No.: 2285879-94-7
M. Wt: 395.499
InChI Key: GMSDVHOIRPWOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid is a complex organic compound known for its unique structural properties. It is often used in various fields of scientific research due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is often purified through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce free amines.

Scientific Research Applications

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid involves its ability to act as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mildly basic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific conformational and functional properties.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-13-24(14-4-2,22(26)27)16-25-23(28)29-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSDVHOIRPWOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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